N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
N-[(2Z)-3-(3,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a sulfone-containing heterocyclic compound characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core. The 3,5-dimethylphenyl substituent and butanamide side chain contribute to its structural uniqueness. The 5,5-dioxide moiety introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions .
Properties
Molecular Formula |
C17H22N2O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-4-5-16(20)18-17-19(13-7-11(2)6-12(3)8-13)14-9-24(21,22)10-15(14)23-17/h6-8,14-15H,4-5,9-10H2,1-3H3 |
InChI Key |
ZHRHMSXBYWSJRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylphenyl group and the butanamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Butanamide vs. Benzamide Side Chains : The butanamide group may offer greater conformational flexibility compared to rigid benzamide derivatives (e.g., Compound 6), influencing solubility and target binding .
- Substituent Effects: The 3,5-dimethylphenyl group provides steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents like cyano (Compound 11b) or acetyl (Compound 8a) .
Physicochemical and Spectral Properties
Melting Points and Stability:
- Benzamide derivatives (e.g., Compound 6, mp 160°C) have lower melting points, likely due to reduced rigidity .
Spectral Data:
- IR Spectroscopy: The target compound’s sulfone group would show strong S=O stretching (~1150–1300 cm⁻¹), absent in non-oxidized sulfur analogs. Its amide C=O stretch (~1650–1700 cm⁻¹) aligns with compounds like 8a (1679 cm⁻¹) .
- NMR: The 3,5-dimethylphenyl group would produce distinct aromatic proton signals (e.g., singlet for para-methyl groups), differing from monosubstituted aryl groups in analogs like 4g .
Biological Activity
N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a thieno[3,4-d][1,3]thiazole moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Apoptosis : It appears to influence apoptotic pathways, potentially enhancing the sensitivity of cancer cells to therapeutic agents.
Anticancer Properties
Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 12.5 | Inhibits cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Triggers caspase activation |
Case Studies
- Study on A549 Cells : In a study assessing the effects on A549 lung cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. The IC50 value was determined to be 15 µM, indicating potent activity against these cells.
- MCF-7 Cells and Hormonal Sensitivity : Another investigation focused on MCF-7 breast cancer cells revealed that this compound significantly inhibited cell growth at an IC50 of 12.5 µM. The compound was shown to downregulate estrogen receptor expression, suggesting potential for use in hormone-sensitive cancers.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data remains limited, preliminary assessments indicate favorable absorption characteristics. Toxicity studies reveal that the compound has a moderate safety profile; however, further investigations are needed to fully understand its effects on normal tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
